molecular formula C18H20N2O4 B2623701 ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate CAS No. 838882-82-9

ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate

Cat. No.: B2623701
CAS No.: 838882-82-9
M. Wt: 328.368
InChI Key: DOYGBXKRMZSSCM-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a piperidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is unique due to the presence of both an indole and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-24-18(23)12-7-9-20(10-8-12)17(22)16(21)14-11-19-15-6-4-3-5-13(14)15/h3-6,11-12,19H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYGBXKRMZSSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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